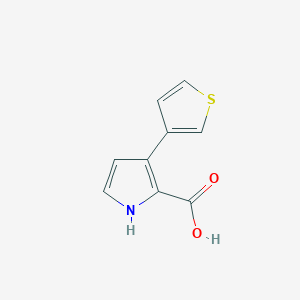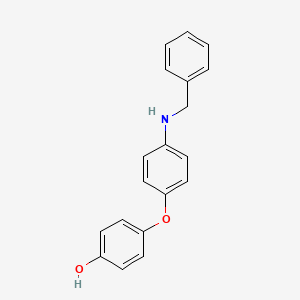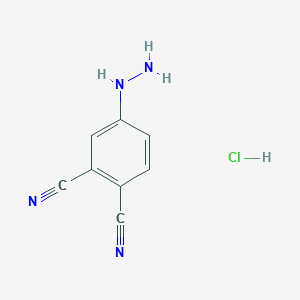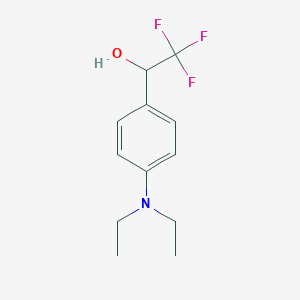![molecular formula C17H19FN2O3S B13705977 N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13705977.png)
N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing an oxazine ring fused with a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxazine core. This can be achieved through the reaction of 2-amino-4,6-dimethylphenol with formaldehyde and a suitable amine under acidic conditions.
Introduction of the Fluorobenzyl Group: The next step involves the introduction of the 4-fluorobenzyl group. This can be accomplished through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and the benzoxazine intermediate.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
化学反応の分析
Types of Reactions
N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzoxazines with various functional groups.
科学的研究の応用
N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluorobenzyl group may enhance binding affinity and specificity to certain receptors or enzymes. The compound’s overall structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4H-Benzo[d][1,3]oxazines: These compounds share a similar oxazine ring structure but differ in the substitution pattern and functional groups.
Benzoxazinones: These compounds have a similar benzoxazine core but contain a carbonyl group instead of a sulfonamide group.
Sulfonamides: These compounds contain the sulfonamide functional group but may have different core structures.
Uniqueness
N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide is unique due to its combination of a benzoxazine core, fluorobenzyl group, and sulfonamide functionality. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C17H19FN2O3S |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
N-[(4-fluorophenyl)methyl]-4,6-dimethyl-2,3-dihydro-1,4-benzoxazine-7-sulfonamide |
InChI |
InChI=1S/C17H19FN2O3S/c1-12-9-15-16(23-8-7-20(15)2)10-17(12)24(21,22)19-11-13-3-5-14(18)6-4-13/h3-6,9-10,19H,7-8,11H2,1-2H3 |
InChIキー |
HHOMJBFBTUEJPQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1S(=O)(=O)NCC3=CC=C(C=C3)F)OCCN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-(4-Methyl-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13705942.png)






